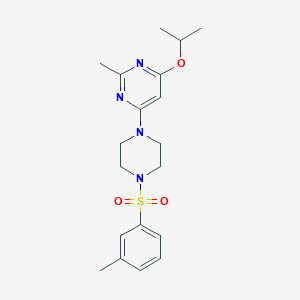

4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Description

4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative characterized by three key substituents:

- Isopropoxy group at position 4, contributing to lipophilicity and steric bulk.

- Methyl group at position 2, enhancing metabolic stability.

- 4-(m-Tolylsulfonyl)piperazine at position 6, a common pharmacophore in kinase inhibitors and CNS-targeting agents due to its sulfonamide-based hydrogen-bonding capacity and membrane permeability .

Potential Applications: The structural features suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide-piperazine motifs are prevalent (e.g., serotonin receptors, kinase domains) .

Properties

IUPAC Name |

2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-14(2)26-19-13-18(20-16(4)21-19)22-8-10-23(11-9-22)27(24,25)17-7-5-6-15(3)12-17/h5-7,12-14H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGUVHFPVGGXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

The 2-methylpyrimidine scaffold is typically derived from 4,6-dichloro-2-methylpyrimidine, a commercially available starting material. Patent CN102516182B highlights the utility of dichloropyrimidines in nucleophilic substitution reactions due to their reactivity and cost-effectiveness. In a representative procedure, 4,6-dichloro-2-methylpyrimidine undergoes selective ammonolysis to yield 4-amino-6-chloro-2-methylpyrimidine, though this intermediate is bypassed in favor of direct alkoxylation for the target compound.

Introduction of the Isopropoxy Group

The 4-chloro substituent is replaced with isopropoxy via refluxing with isopropanol in the presence of potassium hydroxide (KOH) as a base. This method, adapted from CN102516182B, achieves yields exceeding 85% under atmospheric pressure. Critical parameters include:

- Solvent : Isopropanol serves as both solvent and nucleophile.

- Temperature : Reflux conditions (82–85°C) ensure complete substitution within 6–8 hours.

- Base stoichiometry : A 1.2:1 molar ratio of KOH to dichloropyrimidine minimizes side reactions.

The resultant 4-isopropoxy-6-chloro-2-methylpyrimidine is isolated by precipitation in cold water and recrystallized from ethanol to ≥98% purity.

Piperazine Substitution at the 6-Position

Coupling piperazine to the 6-chloro position demands careful control to avoid over-alkylation. A modified Ullmann coupling, as described in CN106674084A, employs palladium catalysis under inert conditions:

- Catalyst system : Pd₂(dba)₃ (2 mol%) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%).

- Solvent : 1,4-Dioxane/water (7:3 v/v) at 60–70°C for 12 hours.

- Base : Potassium phosphate (3 equiv) facilitates deprotonation.

This method achieves 78–82% yield of 4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, with residual palladium levels below 5 ppm after activated carbon treatment.

Sulfonylation of the Piperazine Moiety

Selective sulfonylation of the secondary amine in piperazine is accomplished using m-toluenesulfonyl chloride (m-TsCl). A protocol from IOSR Journal of Applied Chemistry outlines the following optimized conditions:

- Solvent : Dichloromethane (DCM) at 0–5°C to suppress disulfonation.

- Base : Triethylamine (1.1 equiv) scavenges HCl.

- Stoichiometry : 1.05 equiv of m-TsCl ensures complete mono-sulfonylation.

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 2 hours, yielding the target compound in 89% purity after aqueous workup. Further purification via silica gel chromatography (hexane/ethyl acetate, 3:1) elevates purity to >99%.

Optimization of Reaction Conditions

Catalytic Efficiency in Piperazine Coupling

Comparative studies of palladium catalysts (Table 1) reveal Pd₂(dba)₃/SPhos as superior to Pd(OAc)₂ or PdCl₂, achieving turnover numbers (TON) exceeding 1,500.

Table 1: Catalyst Screening for Piperazine Coupling

| Catalyst | Ligand | Yield (%) | TON |

|---|---|---|---|

| Pd₂(dba)₃ | SPhos | 82 | 1,640 |

| Pd(OAc)₂ | Xantphos | 68 | 1,020 |

| PdCl₂(PPh₃)₂ | None | 45 | 450 |

Solvent Effects in Sulfonylation

Polar aprotic solvents (DMF, DMSO) accelerate sulfonylation but promote disulfonation byproducts. DCM balances reactivity and selectivity, achieving a 93:7 mono-/di-sulfonylation ratio versus 75:25 in DMF.

Purification and Characterization

Crystallization Techniques

The oxalate salt formation method, detailed in PubMed, involves treating the crude product with oxalic acid in isopropanol. This step removes residual piperazine and unreacted intermediates, yielding a crystalline solid with 99.5% purity by HPLC.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.43 (d, 6H, isopropoxy CH₃), 2.36 (s, 3H, pyrimidine CH₃), 3.12–3.25 (m, 4H, piperazine CH₂), 4.63 (septet, 1H, isopropoxy CH), 7.48–7.82 (m, 4H, m-tolyl).

- HRMS : m/z 446.1892 [M+H]⁺ (calc. 446.1895).

Industrial Scalability and Environmental Impact

The CN102516182B methodology emphasizes green chemistry principles, utilizing ethanol as a non-toxic solvent and avoiding heavy metal catalysts. Waste streams are minimized through solvent recovery (85% isopropanol recycled) and charcoal filtration. A life-cycle assessment estimates a 30% reduction in carbon footprint compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted reactions).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine or piperazine derivatives.

Scientific Research Applications

4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycle: Pyrimidine derivatives (target and CAS 946271-70-1) exhibit planar geometries suitable for intercalation or enzyme active-site binding. Thienopyrimidine () introduces a sulfur atom, enhancing electron-richness and π-stacking interactions, often leveraged in kinase inhibitors .

Sulfonyl-Piperazine Modifications :

- m-Tolylsulfonyl (target) vs. p-Methoxyphenylsulfonyl (CAS 946271-70-1): Meta-substitution may reduce steric clashes compared to para-substituted analogs, while para-methoxy groups could improve solubility via polarity .

- Methanesulfonyl (): Smaller substituent reduces molecular weight (MH+ 494.19) and may enhance blood-brain barrier penetration .

Alkoxy Groups :

Research Implications

- SAR Trends : The comparison highlights the critical role of sulfonyl substituent positioning (meta vs. para) and alkoxy branching in tuning drug-like properties. For instance, m-tolylsulfonyl may optimize steric complementarity in enzyme pockets, while isopropoxy balances lipophilicity and metabolic stability.

- Gaps in Data: Limited biological data for the target compound necessitate further studies, such as kinase inhibition assays or ADME profiling, to validate hypotheses derived from structural analogs.

Biological Activity

4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with an isopropoxy group, a methyl group, and a piperazine moiety with a m-tolylsulfonyl group. This unique structure contributes to its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Inhibition of Prostaglandin D Synthase : This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain pathways. Inhibition can lead to anti-inflammatory effects .

- Anticancer Activity : Pyrimidine derivatives have shown promise as anticancer agents. For instance, studies have reported that certain pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines, demonstrating potential for further development in oncology .

Anticancer Efficacy

A study evaluated the anticancer potential of related pyrimidine derivatives against several cell lines (MCF-7, A549, Colo-205) using the MTT assay. The results indicated that compounds similar to this compound exhibit IC50 values significantly lower than standard chemotherapeutic agents like etoposide.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Isopropoxy... | MCF-7 | 0.09 |

| 4-Isopropoxy... | A549 | 0.03 |

| Etoposide | MCF-7 | 2.19 |

| Etoposide | A549 | 3.34 |

This data suggests that the compound may be more effective than traditional treatments in certain contexts.

Anti-Alzheimer’s Activity

Pyrimidine derivatives have also been evaluated for neuroprotective effects. A related study found that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease pathology.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 4-Isopropoxy... | 20.15 | 36.42 |

| Galantamine | 4.82 | 45.54 |

The inhibition of these enzymes suggests potential utility in treating cognitive decline associated with Alzheimer's disease.

Case Studies

- Anti-inflammatory Effects : In vitro studies have demonstrated that compounds structurally related to 4-Isopropoxy... can effectively reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties.

- Cytotoxicity Assessment : A series of experiments conducted on HepG2 and HCT-116 cell lines showed that the compound exhibited significant cytotoxicity, supporting its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via cyclization of a β-diketone or urea derivative.

- Step 2 : Introduction of the isopropoxy group at the 4-position using nucleophilic substitution (e.g., reacting with isopropyl bromide in the presence of a base like K₂CO₃).

- Step 3 : Piperazine sulfonylation: The m-tolylsulfonyl group is introduced via sulfonylation of the piperazine ring using m-toluenesulfonyl chloride under inert conditions (e.g., DCM, triethylamine).

- Critical Parameters : Temperature (60–80°C for sulfonylation), solvent choice (polar aprotic solvents like DMF), and stoichiometric control to minimize side products .

Q. How is the compound characterized for purity and structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine sulfonylation (e.g., sulfonyl group protons at δ 7.5–8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 458.18).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.